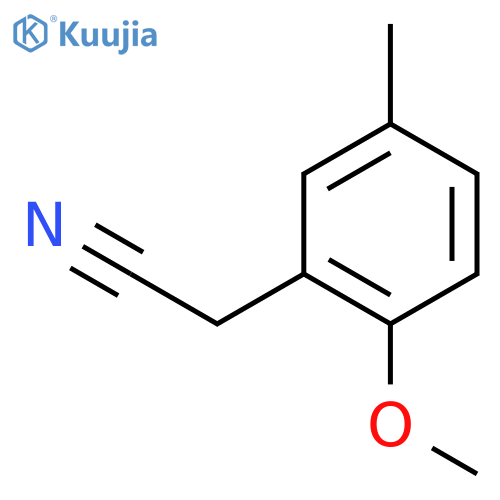Cas no 7048-42-2 (2-(2-methoxy-5-methylphenyl)acetonitrile)

7048-42-2 structure
商品名:2-(2-methoxy-5-methylphenyl)acetonitrile
2-(2-methoxy-5-methylphenyl)acetonitrile 化学的及び物理的性質
名前と識別子
-
- (2-methoxy-5-methylphenyl)acetonitrile
- (2-methoxy-5-methylphenyl)-acetonitrile
- 2-(2-methoxy-5-methylphenyl)acetonitrile
- CS-0233784
- 7048-42-2
- SCHEMBL5479089
- DTXSID00407116
- EN300-13607
- AKOS009013071
- Z94597857
-
- インチ: InChI=1S/C10H11NO/c1-8-3-4-10(12-2)9(7-8)5-6-11/h3-4,7H,5H2,1-2H3CopyCopied
- InChIKey: PNSVXFHBPNXSFB-UHFFFAOYSA-N
- ほほえんだ: Cc1ccc(c(c1)CC#N)OCCopyCopied
計算された属性
- せいみつぶんしりょう: 161.08413
- どういたいしつりょう: 161.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.0±0.1 g/cm3
- ゆうかいてん: 16-18 °C
- ふってん: 272.2±25.0 °C at 760 mmHg
- PSA: 33.02
2-(2-methoxy-5-methylphenyl)acetonitrile セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
2-(2-methoxy-5-methylphenyl)acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-13607-0.05g |
2-(2-methoxy-5-methylphenyl)acetonitrile |
7048-42-2 | 95% | 0.05g |
$64.0 | 2023-02-09 | |
| Enamine | EN300-13607-0.1g |
2-(2-methoxy-5-methylphenyl)acetonitrile |
7048-42-2 | 95% | 0.1g |
$83.0 | 2023-02-09 | |
| Enamine | EN300-13607-250mg |
2-(2-methoxy-5-methylphenyl)acetonitrile |
7048-42-2 | 95.0% | 250mg |
$116.0 | 2023-09-30 | |
| A2B Chem LLC | AC90290-2.5g |
2-(2-Methoxy-5-methylphenyl)acetonitrile |
7048-42-2 | 95% | 2.5g |
$682.00 | 2024-04-19 | |
| A2B Chem LLC | AC90290-10g |
2-(2-Methoxy-5-methylphenyl)acetonitrile |
7048-42-2 | 95% | 10g |
$1452.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304454-500mg |
2-(2-Methoxy-5-methylphenyl)acetonitrile |
7048-42-2 | 97% | 500mg |
¥4708.00 | 2024-05-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304454-2.5g |
2-(2-Methoxy-5-methylphenyl)acetonitrile |
7048-42-2 | 97% | 2.5g |
¥15472.00 | 2024-05-02 | |
| Enamine | EN300-13607-5000mg |
2-(2-methoxy-5-methylphenyl)acetonitrile |
7048-42-2 | 95.0% | 5000mg |
$908.0 | 2023-09-30 | |
| 1PlusChem | 1P0068LU-1g |
(2-METHOXY-5-METHYLPHENYL)ACETONITRILE |
7048-42-2 | 95% | 1g |
$384.00 | 2025-02-21 | |
| A2B Chem LLC | AC90290-1g |
2-(2-Methoxy-5-methylphenyl)acetonitrile |
7048-42-2 | 95% | 1g |
$366.00 | 2024-04-19 |
2-(2-methoxy-5-methylphenyl)acetonitrile 関連文献
-
1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
7048-42-2 (2-(2-methoxy-5-methylphenyl)acetonitrile) 関連製品
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 61389-26-2(Lignoceric Acid-d4)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
